![molecular formula C9H16O4S2 B12337882 Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester CAS No. 61713-28-8](/img/structure/B12337882.png)
Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester is a chemical compound with the molecular formula C10H18O4S2. It is known for its unique structure, which includes two acetic acid groups linked by a thioether bridge. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester typically involves the reaction of acetic acid derivatives with thioether compounds. One common method is the esterification of acetic acid with a thioether alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. Catalysts such as sulfuric acid or other strong acids are often used to speed up the esterification reaction. The process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers, thioethers.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester exerts its effects depends on the specific reaction or application. In oxidation reactions, the thioether groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the ester groups are reduced to alcohols by reducing agents. The molecular targets and pathways involved vary based on the specific chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.
Acetic acid, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, 1,1’-bis[(3-ethyl-3-oxetanyl)methyl] ester: Contains phenyleneoxy groups and oxetanyl groups, making it structurally different.
Uniqueness
Acetic acid, 2,2’-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester is unique due to its specific combination of acetic acid and thioether groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
61713-28-8 |
|---|---|
Fórmula molecular |
C9H16O4S2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpropan-2-ylsulfanyl]acetate |
InChI |
InChI=1S/C9H16O4S2/c1-9(2,14-5-7(10)12-3)15-6-8(11)13-4/h5-6H2,1-4H3 |
Clave InChI |
PAKVZKIJEJREKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(SCC(=O)OC)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


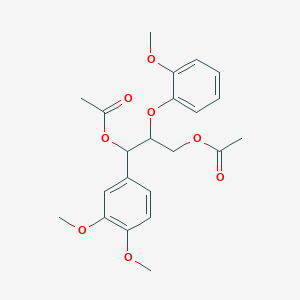

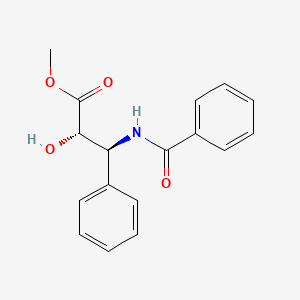
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

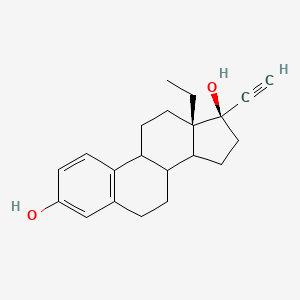
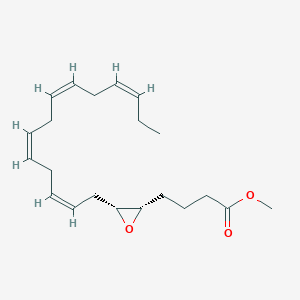


![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)


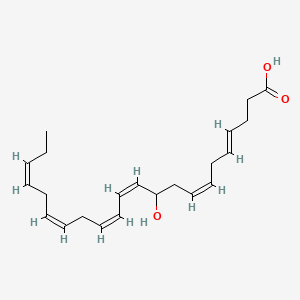
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
